![molecular formula C8H9N3O2S2 B2890866 N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide CAS No. 954270-87-2](/img/structure/B2890866.png)
N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide
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Overview
Description
“N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide” is a chemical compound with the CAS Number: 954270-87-2 . It has a molecular weight of 243.31 and its IUPAC name is N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of “N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide” and related compounds has been explored in several studies . For instance, one method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO to provide 2-unsubstituted benzothiazoles . Another approach involves the condensation of 2-aminothiophenol with aldehydes .Molecular Structure Analysis
The molecular structure of “N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide” can be represented by the InChI code: 1S/C8H9N3O2S2/c1-15(12,13)11-8-10-6-3-2-5(9)4-7(6)14-8/h2-4H,9H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
“N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 243.31 .Scientific Research Applications
Anticancer Activity
Benzothiazole derivatives have been recognized for their potential as anticancer agents. Research by Dr. Malcolm Stevens at the Cancer Research UK Group at Nottingham University highlighted the promise of benzothiazole compounds, including N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide, in treating various cancers. The lead compound from this research, Phortress (NSC 710305), has shown activity against breast tumors, ovarian, renal, lung, and colon cancer cells .
Antimicrobial Properties
The antimicrobial efficacy of benzothiazole derivatives has been explored against a range of pathogens. Studies have investigated these compounds’ effects on gram-positive bacteria like Staphylococcus aureus, gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and fungi including Candida albicans and Aspergillus species .
Antidiabetic Potential
N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their in vivo antidiabetic activity. These studies have been conducted in noninsulin-dependent diabetes mellitus rat models and have also assessed the compounds’ effects on enzymes like 11-HSD1 and PTP-1B, which are relevant to diabetes management .
Anti-inflammatory and Analgesic Effects
Benzothiazoles have been identified as having significant anti-inflammatory and analgesic properties. This makes them valuable for the development of new medications that can alleviate pain and reduce inflammation, potentially benefiting conditions such as arthritis and other inflammatory diseases .
Neuroprotective Applications
The neuroprotective capabilities of benzothiazole derivatives have been a subject of interest, particularly in the context of neurodegenerative diseases. These compounds have been studied for their potential to protect neuronal cells from damage and death, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Enzyme Inhibition
Benzothiazole derivatives have been found to inhibit several enzymes, which is a key mechanism in drug action. Enzyme inhibition can lead to therapeutic effects in various diseases, as it can interfere with the disease’s biochemical pathways .
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
The future directions for “N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide” and related compounds could involve further exploration of their potential as therapeutic agents. For instance, one study found that a novel series of benzothiazole–piperazine hybrids showed promise as multifunctional ligands against Alzheimer’s disease .
Mechanism of Action
Target of Action
The primary target of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) . This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, thereby regulating glucocorticoid action within cells and modulating metabolic processes such as glucose homeostasis .
Mode of Action
N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide interacts with its target, 11beta-HSD1, by inhibiting its activity . This inhibition prevents the conversion of inactive glucocorticoids to their active forms, thereby reducing the levels of active glucocorticoids within cells .
Biochemical Pathways
The inhibition of 11beta-HSD1 by N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide affects the glucocorticoid pathway. By reducing the levels of active glucocorticoids, it can influence various downstream effects, including the regulation of glucose, protein, and lipid metabolism, as well as immune response and inflammation .
Result of Action
The molecular and cellular effects of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide’s action primarily involve the modulation of glucocorticoid action within cells. By inhibiting 11beta-HSD1, it reduces the levels of active glucocorticoids, which can lead to alterations in glucose, protein, and lipid metabolism, as well as immune response and inflammation .
properties
IUPAC Name |
N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S2/c1-15(12,13)11-8-10-6-3-2-5(9)4-7(6)14-8/h2-4H,9H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNIKKCPFLEDAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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